molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No. B2556469
CAS RN: 72430-57-0
M. Wt: 124.143
InChI Key: KNNLVTFDVNTISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

1-(oxiran-2-ylmethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of acute leukemia. It has been shown to selectively inhibit the DOT1L protein, which is overexpressed in leukemia cells. This leads to a decrease in histone methylation, which in turn leads to the downregulation of genes that are critical for the survival of leukemia cells. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of acute leukemia.

Mechanism of Action

1-(oxiran-2-ylmethyl)-1H-pyrazole selectively inhibits the DOT1L protein, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). Histone methylation plays a critical role in gene expression, and aberrant histone methylation has been implicated in various diseases, including cancer. By inhibiting DOT1L, this compound leads to a decrease in H3K79 methylation, which in turn leads to the downregulation of genes that are critical for the survival of leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the DOT1L protein, with minimal effects on other histone methyltransferases. This selectivity is important, as it reduces the potential for off-target effects. This compound has been shown to induce apoptosis (programmed cell death) in leukemia cells, while sparing normal cells. It has also been shown to inhibit the growth of leukemia cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(oxiran-2-ylmethyl)-1H-pyrazole has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells and animals. It has good solubility in water and organic solvents, which makes it easy to prepare solutions for in vitro and in vivo experiments. This compound has also been extensively characterized in terms of its chemical and physical properties, which makes it easy to compare results across different experiments.
One limitation of this compound is that it is a relatively new compound, and its long-term effects are not well understood. It is also relatively expensive, which may limit its use in some labs.

Future Directions

1-(oxiran-2-ylmethyl)-1H-pyrazole has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of acute leukemia. However, there are several future directions that could be explored to further understand the potential therapeutic applications of this compound. These include:
1. Investigating the effects of this compound on other types of cancer.
2. Exploring the potential synergistic effects of this compound with other chemotherapy agents.
3. Investigating the effects of this compound on the immune system.
4. Developing more potent and selective inhibitors of DOT1L.
5. Investigating the long-term effects of this compound on normal cells.
Conclusion:
This compound is a small molecule inhibitor that targets the DOT1L protein, and has shown promising results in preclinical studies for the treatment of acute leukemia. Its selective inhibition of DOT1L makes it a promising candidate for the development of targeted cancer therapies. However, further studies are needed to fully understand its potential therapeutic applications and long-term effects.

properties

IUPAC Name

1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNLVTFDVNTISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
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